molecular formula C10H16ClNO3 B168484 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride CAS No. 15471-89-3

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B168484
CAS No.: 15471-89-3
M. Wt: 233.69 g/mol
InChI Key: DZOXFFYCHQDIOZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is an organic compound with the chemical formula C10H15NO3·HCl. It is a white crystalline solid that is soluble in water and organic solvents. This compound is often used as a starting material in organic synthesis and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride typically involves the reaction of 2-amino-3’,4’-dimethoxyacetophenone with hydrogen chloride. The reaction is carried out in an appropriate solvent under controlled temperature conditions. After the reaction is complete, the product is filtered and washed with a solvent. The pure compound is then obtained through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and solvent conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as an acid catalyst and an aminating agent, facilitating various chemical reactions. The compound’s effects are mediated through its ability to donate or accept protons, thereby influencing the reactivity of other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has similar structural features but differs in the position of the methoxy groups.

    3,4-Dimethoxyphenethyl alcohol:

Uniqueness

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents makes it versatile for various applications .

Properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOXFFYCHQDIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15471-89-3
Record name 3,4-Dimethoxyphenylethanolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXYPHENYLETHANOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LV73B8MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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